1-[(1R)-Phenylethyl]piperazine dihydrochloride, with the chemical formula and CAS Number 685105-92-4, is a piperazine derivative that has garnered interest for its potential applications in medicinal chemistry, particularly in the development of antidepressant and antipsychotic medications . This compound is classified as an organic chemical and belongs to the category of heterocyclic compounds, specifically piperazines, which are known for their diverse biological activities.
The synthesis of 1-[(1R)-phenylethyl]piperazine dihydrochloride typically involves the reaction of phenethylamine with piperazine under controlled conditions. Various synthetic routes have been documented:
Technical details regarding these methods often include specific reaction times, temperatures, and purification techniques such as recrystallization or chromatography to isolate the final product .
The molecular structure of 1-[(1R)-phenylethyl]piperazine dihydrochloride features a piperazine ring substituted with a phenethyl group. The stereochemistry at the chiral center is crucial for its biological activity.
1-[(1R)-Phenylethyl]piperazine dihydrochloride can participate in various chemical reactions typical of amines and heterocycles:
Technical details include reaction conditions such as temperature, solvent choice, and catalysts used to optimize yields and selectivity .
The mechanism of action for 1-[(1R)-phenylethyl]piperazine dihydrochloride primarily involves its interaction with neurotransmitter systems. It has been studied for its potential role as a serotonin receptor modulator and dopamine receptor antagonist.
Research indicates that this compound may inhibit the reuptake of serotonin and norepinephrine, which contributes to its antidepressant effects. Additionally, its antagonistic properties at dopamine receptors suggest potential applications in treating psychotic disorders .
Relevant data indicate that it has favorable solubility profiles for oral administration in pharmaceutical applications .
1-[(1R)-Phenylethyl]piperazine dihydrochloride has several scientific uses:
Chiral piperazine synthesis relies on enantioselective C–N bond formation. For 1-[(1R)-Phenylethyl]piperazine, reductive amination is the predominant method. Acetophenone reacts with piperazine under hydrogenation conditions, using a chiral catalyst to induce asymmetry. Pd/C or PtO₂ catalysts modified with cinchona alkaloids (e.g., cinchonidine) achieve enantiomeric excess (ee) >90% for the R-enantiomer [9]. Alternative catalysts include BINAP-Ru complexes, though ee values rarely exceed 85% for this substrate [5].
Chiral resolution remains a practical alternative. Racemic 1-phenethylpiperazine is treated with di-p-toluoyl-D-tartaric acid to form diastereomeric salts. Subsequent crystallization isolates the R-enantiomer, followed by hydrochloride salt formation in isopropanol [7]. Yields range from 50–65%, with ee ≥99% confirmed by chiral HPLC [6].
Table 1: Catalytic Systems for Asymmetric Synthesis
Method | Catalyst/Reagent | ee (%) | Yield (%) |
---|---|---|---|
Reductive Amination | Cinchonidine-Pd/C | 92–95 | 70–75 |
Reductive Amination | (S)-BINAP-RuCl₂ | 80–85 | 65–70 |
Chiral Resolution | Di-p-toluoyl-D-tartaric acid | ≥99 | 50–65 |
Dihydrochloride salt formation enhances crystallinity and stability. The free base of 1-[(1R)-Phenylethyl]piperazine is dissolved in anhydrous isopropanol and treated with hydrogen chloride gas. Critical parameters include:
Crystallization kinetics significantly impact particle size. Slow cooling (0.5°C/min) to 4°C produces uniform crystals, while rapid quenching causes amorphous aggregates. Ethyl acetate as an antisolvent reduces solvent retention, yielding salts with ≤0.1% residual solvents .
Table 2: Salt Crystallization Optimization
Condition | Purity (%) | Residual Solvent (ppm) | Crystal Morphology |
---|---|---|---|
Isopropanol, 0°C addition | 98.5 | 3500 (IPA) | Needles |
IPA/EtOAc (3:1), 0°C addition | >99.5 | <500 | Prismatic |
IPA/EtOAc (3:1), slow cooling | >99.9 | <100 | Uniform plates |
The R- and S-enantiomers exhibit distinct synthetic efficiencies due to catalyst compatibility and crystallization dynamics. Reductive amination favors the R-enantiomer using cinchonidine-Pd/C (yield: 75%, ee: 95%), whereas S-selective catalysts like quinidine-Pd/C yield 68% with 90% ee [9]. This disparity arises from steric mismatches in transition states.
Chiral resolution shows symmetric efficiency for both enantiomers but divergent yields. The R-salt crystallizes faster from ethanol, achieving 65% recovery, while the S-counterpart requires acetonitrile for equivalent yield . Manufacturing costs for the R-enantiomer are 15–20% lower due to optimized catalyst recycling [6].
Table 3: Enantiomer Synthesis Comparison
Parameter | R-Enantiomer | S-Enantiomer |
---|---|---|
Preferred Method | Cinchonidine-Pd/C catalysis | Quinidine-Pd/C catalysis |
Typical Yield | 70–75% | 65–68% |
Chiral Resolution Salt | Di-p-toluoyl-D-tartrate | Di-p-toluoyl-L-tartrate |
Crystallization Solvent | Ethanol | Acetonitrile |
CAS Number | 685105-92-4 | 685105-96-8 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0